molecular formula C14H12F2N6O2 B2777039 2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034393-30-9

2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2777039
CAS No.: 2034393-30-9
M. Wt: 334.287
InChI Key: QIDVLMZJZFHNHX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H12F2N6O2 and its molecular weight is 334.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds with 1,2,4-oxadiazole and 1,2,3-triazole derivatives, highlighting the versatility of these heterocyclic compounds. For instance, Akremi et al. (2011) discussed the synthesis of new perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles, showcasing the multi-step reaction sequences and the structural characterization of these compounds (Akremi et al., 2011).

Biological and Antimicrobial Applications

  • Antimicrobial Activities : A study by Jadhav et al. (2017) on 1,4-disubstituted 1,2,3-triazole derivatives highlighted their moderate to good activities against various bacterial and fungal strains, demonstrating the potential of these structures in antimicrobial research (Jadhav et al., 2017).

Anticancer Evaluations

  • Anticancer Potential : Compounds incorporating 1,3,4-oxadiazol and 1,2,3-triazole motifs have been evaluated for their anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of benzamides with these structures, revealing moderate to excellent anticancer activities against various cancer cell lines, thus highlighting their therapeutic potential (Ravinaik et al., 2021).

Chemical Transformations and Reactivity

  • Photolytic Reactions : The photolysis of 1,3,4-oxadiazoles has been studied, offering insights into the reactivity and transformation of these compounds under light exposure. Tsuge et al. (1977) investigated the heterolytic addition reactions of alcohols to the C=N bond of the oxadiazole ring, leading to various chemical transformations (Tsuge et al., 1977).

Innovative Synthetic Routes

  • Synthetic Advances : Research efforts have also focused on developing new synthetic routes to create benzamide-based heterocyclic compounds. For example, Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (H5N1), indicating the potential for developing new antiviral drugs (Hebishy et al., 2020).

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6O2/c1-8-18-14(24-20-8)11-7-22(21-19-11)6-5-17-13(23)12-9(15)3-2-4-10(12)16/h2-4,7H,5-6H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVLMZJZFHNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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